molecular formula C17H25N3O4 B11152536 N~4~-(2,4-dimethoxyphenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide

N~4~-(2,4-dimethoxyphenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide

Cat. No.: B11152536
M. Wt: 335.4 g/mol
InChI Key: PQZUJQIWMCCQMS-UHFFFAOYSA-N
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Description

N~4~-(2,4-dimethoxyphenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a piperidine ring substituted with dimethoxyphenyl and dimethyl groups, making it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,4-dimethoxyphenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide typically involves the condensation of 2,4-dimethoxyphenyl derivatives with piperidine-1,4-dicarboxylic acid. The reaction is carried out under controlled conditions, often using catalysts to enhance the yield and purity of the product. Common reagents include dimethylformamide and dimethyl sulfoxide, which act as solvents and facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

N~4~-(2,4-dimethoxyphenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in medicinal chemistry and drug development .

Scientific Research Applications

N~4~-(2,4-dimethoxyphenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as bacterial RNA polymerase. It binds to the enzyme’s active site, inhibiting its function and thereby preventing bacterial RNA synthesis. This mechanism makes it a promising candidate for developing new antibacterial agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(2,4-dimethoxyphenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide stands out due to its unique piperidine ring structure, which provides a versatile scaffold for various chemical modifications. Its ability to inhibit bacterial RNA polymerase also distinguishes it from other similar compounds .

Properties

Molecular Formula

C17H25N3O4

Molecular Weight

335.4 g/mol

IUPAC Name

4-N-(2,4-dimethoxyphenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide

InChI

InChI=1S/C17H25N3O4/c1-19(2)17(22)20-9-7-12(8-10-20)16(21)18-14-6-5-13(23-3)11-15(14)24-4/h5-6,11-12H,7-10H2,1-4H3,(H,18,21)

InChI Key

PQZUJQIWMCCQMS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C(=O)NC2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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